Chromium(1+), tetraaquadibromo-, bromide, dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

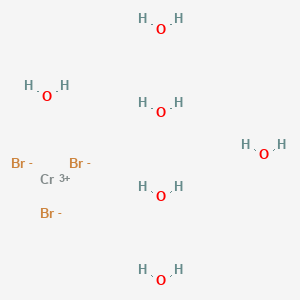

Chromium(1+), tetraaquadibromo-, bromide, dihydrate is a coordination compound that features a chromium ion coordinated with four water molecules and two bromide ions, with an additional bromide ion and two water molecules in the crystal lattice

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Chromium(1+), tetraaquadibromo-, bromide, dihydrate typically involves the reaction of chromium(III) salts with bromide ions in an aqueous solution. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and coordination environment. The general reaction can be represented as follows:

[ \text{Cr}^{3+} + 2 \text{Br}^- + 4 \text{H}_2\text{O} \rightarrow [\text{Cr}(\text{H}_2\text{O})_4\text{Br}_2]^+ ]

The resulting complex is then crystallized from the solution to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of starting materials, precise control of reaction conditions, and efficient crystallization techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Chromium(1+), tetraaquadibromo-, bromide, dihydrate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, changing its oxidation state.

Ligand Substitution Reactions: The water and bromide ligands can be replaced by other ligands in solution.

Hydrolysis Reactions: The coordinated water molecules can undergo hydrolysis, affecting the overall charge and reactivity of the complex.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the chromium center.

Reducing Agents: Such as sodium borohydride, can reduce the chromium center.

Ligands: Such as ammonia or ethylenediamine, can replace the water or bromide ligands under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while ligand substitution can produce a variety of new coordination compounds.

Aplicaciones Científicas De Investigación

Chromium(1+), tetraaquadibromo-, bromide, dihydrate has several applications in scientific research:

Catalysis: It can act as a catalyst in various chemical reactions, including organic transformations and polymerization processes.

Material Synthesis: It is used in the synthesis of advanced materials with specific properties, such as magnetic or optical materials.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Environmental Chemistry: It is used in studies related to the removal of toxic substances from water and other environmental applications.

Mecanismo De Acción

The mechanism of action of Chromium(1+), tetraaquadibromo-, bromide, dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium center can interact with molecular targets, such as enzymes or other proteins, affecting their activity and function. The pathways involved may include changes in the oxidation state of chromium and the formation of new coordination complexes.

Comparación Con Compuestos Similares

Chromium(1+), tetraaquadibromo-, bromide, dihydrate can be compared with other chromium coordination compounds, such as:

Chromium(III) chloride hexahydrate: Similar in having water molecules coordinated to the chromium center but with chloride ligands instead of bromide.

Chromium(III) acetate hydroxide: Features acetate and hydroxide ligands, providing different reactivity and applications.

Chromium(III) nitrate nonahydrate: Contains nitrate ligands and a higher number of coordinated water molecules.

Actividad Biológica

Chromium(1+), tetraaquadibromo-, bromide, dihydrate, also known as dibromotetraaquochromium bromide, is a coordination compound of chromium that exhibits various biological activities. Understanding its biological implications is crucial for assessing its potential applications and safety in biological systems.

Chemical Structure and Properties

Chromium(1+) typically exists in coordination complexes, where it can form bonds with various ligands. In the case of tetraaquadibromo-, the structure includes:

- Central Atom : Chromium (Cr)

- Ligands : Four water molecules (aqua) and two bromide ions (bromo).

The chemical formula for this compound is represented as Cr H2O 4Br2]+⋅Br−⋅2H2O.

Antioxidant Properties

Chromium compounds have been studied for their antioxidant properties. Chromium(1+) can potentially reduce oxidative stress by scavenging free radicals, which may contribute to cellular protection against damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Insulin Mimetic Activity

Research indicates that chromium compounds can mimic insulin action, enhancing glucose uptake in cells. This activity is beneficial in managing conditions like diabetes mellitus. Chromium(1+) has been shown to improve insulin sensitivity and glucose metabolism in various studies.

| Study Reference | Findings |

|---|---|

| Demonstrated increased glucose uptake in muscle cells treated with chromium(1+). | |

| Reported enhanced insulin receptor signaling in the presence of chromium complexes. |

Cytotoxic Effects

While some chromium compounds exhibit beneficial biological activities, others can be cytotoxic. The toxicity often depends on the oxidation state of chromium and the specific ligands involved. Studies have shown that certain chromium(1+) complexes can induce apoptosis in cancer cell lines, suggesting a dual role where they may act as therapeutic agents while also posing risks at higher concentrations.

Case Study 1: Chromium(1+) and Diabetes Management

A clinical trial investigated the effects of chromium supplementation on patients with type 2 diabetes. Participants receiving chromium(1+) showed a significant reduction in fasting blood glucose levels compared to the placebo group. The study concluded that chromium supplementation could be a viable adjunct therapy for improving glycemic control.

Case Study 2: Antioxidant Role in Cardiovascular Health

In a study focusing on cardiovascular health, researchers assessed the impact of chromium(1+) on lipid profiles and oxidative stress markers in patients with metabolic syndrome. Results indicated that supplementation led to improved lipid profiles and reduced markers of oxidative stress, highlighting its potential protective role against cardiovascular diseases.

Summary of Key Research Findings

- Antioxidant Activity : Chromium(1+) demonstrates significant antioxidant capabilities.

- Insulin Sensitivity : Enhances glucose metabolism and insulin receptor activity.

- Cytotoxicity : Exhibits potential cytotoxic effects on certain cancer cell lines.

Propiedades

Número CAS |

13478-06-3 |

|---|---|

Fórmula molecular |

Br3CrH12O6 |

Peso molecular |

399.8 g/mol |

Nombre IUPAC |

chromium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Clave InChI |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

SMILES canónico |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

Key on ui other cas no. |

13478-06-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.